molecular formula C6H6BrN3O2 B1517303 (6-Bromo-5-nitropyridin-2-yl)methanamine CAS No. 914224-00-3

(6-Bromo-5-nitropyridin-2-yl)methanamine

Cat. No.: B1517303
CAS No.: 914224-00-3
M. Wt: 232.03 g/mol
InChI Key: FFHVXUYOKNPOSM-UHFFFAOYSA-N
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Description

(6-Bromo-5-nitropyridin-2-yl)methanamine is a chemical compound characterized by a bromine atom and a nitro group attached to a pyridine ring, with an amine group attached to the second carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-nitropyridin-2-yl)methanamine typically involves the nitration of 6-bromopyridin-2-ylmethanamine followed by bromination. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid, and brominating agents like bromine or N-bromosuccinimide (NBS).

Industrial Production Methods: On an industrial scale, the compound is synthesized through controlled reactions in large reactors, ensuring the purity and yield of the product. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-5-nitropyridin-2-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amine group, and the bromine can be replaced by other functional groups.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen or iron.

  • Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and iron in acidic conditions are used.

  • Substitution: Nucleophiles such as sodium iodide or potassium fluoride are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitroso compounds and oximes.

  • Reduction: Formation of amines and amides.

  • Substitution: Formation of various halogenated and alkylated derivatives.

Scientific Research Applications

(6-Bromo-5-nitropyridin-2-yl)methanamine is used in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: In the study of biological systems and as a tool in molecular biology research.

  • Medicine: In drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Bromo-5-nitropyridin-2-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

(6-Bromo-5-nitropyridin-2-yl)methanamine is unique due to its specific combination of functional groups. Similar compounds include:

  • 6-Bromopyridin-2-ylmethanamine: Lacks the nitro group.

  • 5-Nitropyridin-2-ylmethanamine: Lacks the bromine atom.

  • 2-Aminopyridine derivatives: Varying positions and types of substituents on the pyridine ring.

Properties

IUPAC Name

(6-bromo-5-nitropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHVXUYOKNPOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CN)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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